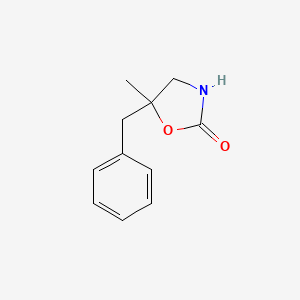

5-Benzyl-5-methyloxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

36838-64-9 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

5-benzyl-5-methyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H13NO2/c1-11(8-12-10(13)14-11)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,13) |

InChI Key |

QOKZAXUWQQEKBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CNC(=O)O1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Stereochemical Aspects and Chiral Applications of Oxazolidin 2 Ones

Oxazolidin-2-ones as Chiral Auxiliaries in Asymmetric Synthesis

Chiral oxazolidin-2-ones are a cornerstone of modern asymmetric synthesis, enabling the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov First popularized by Evans, these auxiliaries are typically derived from readily available amino acids. researchgate.net The underlying principle of their effectiveness lies in their ability to be temporarily incorporated into a substrate, direct the stereochemical course of a reaction, and then be cleaved to yield the desired chiral product. The steric hindrance provided by the substituents on the oxazolidinone ring effectively shields one face of a reactive intermediate, such as an enolate, forcing an incoming reagent to attack from the less hindered face. bath.ac.ukscielo.org.mx

The substitution pattern at the C4 and C5 positions of the oxazolidinone ring is crucial for high diastereoselectivity. In the case of 5-Benzyl-5-methyloxazolidin-2-one , the geminal disubstitution at the C5 position is expected to play a significant role in dictating the conformation of an attached N-acyl group, thereby influencing the facial bias during reactions. bath.ac.ukresearchgate.net

Stereocontrolled Carbon-Carbon Bond Formation

The formation of new carbon-carbon bonds with precise stereocontrol is a fundamental goal of organic synthesis. N-acyloxazolidinones are powerful tools for achieving this, particularly in reactions involving enolate intermediates.

The aldol (B89426) reaction is a powerful method for forming carbon-carbon bonds and creating two new stereocenters simultaneously. researchgate.netnih.gov When an N-acyloxazolidinone is used as a chiral auxiliary, the geometry of the enolate (Z or E) and the chelation of the metal counterion play a critical role in determining the stereochemical outcome. researchgate.netacs.org For N-acyloxazolidinones, boron enolates are commonly employed to reliably generate the Z-enolate, which then reacts via a chair-like transition state to produce the syn-aldol adduct. researchgate.netbath.ac.uk

For a hypothetical reaction involving an N-propionyl derivative of This compound , the bulky 5,5-disubstitution would likely enforce a specific conformation of the enolate, leading to high diastereoselectivity in the aldol reaction. The benzyl (B1604629) and methyl groups would create a defined steric environment, directing the approach of an aldehyde to one face of the enolate.

| N-Acyloxazolidinone Auxiliary | Aldehyde | Conditions | Diastereomeric Ratio (syn:anti) | Yield (%) |

|---|---|---|---|---|

| (S)-N-Propionyl-4-benzyl-5,5-dimethyloxazolidin-2-one | Isobutyraldehyde | 1. 9-BBN-OTf, DIPEA 2. Isobutyraldehyde | >95:5 | 80 |

| (S)-N-Propionyl-4-phenyloxazolidin-2-one | Benzaldehyde | 1. TiCl4, (-)-Sparteine 2. Benzaldehyde | 94:6 | 85 |

Table 1: Representative Asymmetric Aldol Reactions using structurally similar Oxazolidinone Auxiliaries.

The alkylation of enolates derived from N-acyloxazolidinones is a reliable method for the asymmetric synthesis of α-substituted carboxylic acid derivatives. ncl.ac.ukbath.ac.uk The chiral auxiliary effectively shields one face of the enolate, leading to a highly diastereoselective reaction with an alkyl halide. The gem-disubstitution at the C5 position, as in the "SuperQuat" auxiliaries like (S)-4-benzyl-5,5-dimethyloxazolidin-2-one, has been shown to enhance diastereoselectivity by inducing a conformational bias. bath.ac.ukresearchgate.net This forces the C4 substituent to project towards the N-acyl fragment, offering superior diastereofacial shielding. researchgate.net

A study on the alkylation of N-(arylacetyl)oxazolidinones using zirconium enolates demonstrated the successful installation of a quaternary carbon center adjacent to a benzylic tertiary carbon with high diastereoselectivity. nih.gov

| N-Acyloxazolidinone Auxiliary | Alkylating Agent | Conditions | Diastereomeric Excess (de %) | Yield (%) |

|---|---|---|---|---|

| (S)-N-Propionyl-4-benzyl-5,5-dimethyloxazolidin-2-one | Allyl Bromide | 1. LDA, THF, -78 °C 2. Allyl Bromide | >94 | 85-95 |

| (S)-N-Butyryl-4-benzyl-5,5-dimethyloxazolidin-2-one | Benzyl Bromide | 1. NaHMDS, THF, -78 °C 2. Benzyl Bromide | 90 | 88 |

Table 2: Examples of Stereoselective Alkylation using a "SuperQuat" Oxazolidinone Auxiliary. researchgate.net

N-enoyl oxazolidinones are excellent dienophiles in asymmetric Diels-Alder reactions. scispace.comacs.org The chiral auxiliary, in the presence of a Lewis acid, coordinates in a way that presents one face of the double bond to the incoming diene. researchgate.net This leads to the formation of the cycloadduct with a high degree of stereocontrol. The conformationally rigid structures of some oxazolidinones, particularly those with bicyclic systems, have been shown to be highly effective in these reactions. nih.gov While specific examples with This compound are not readily found, the general principle of Lewis acid-catalyzed activation and facial shielding would apply.

The conjugate addition of nucleophiles to α,β-unsaturated N-acyloxazolidinones provides a powerful route to β-functionalized chiral compounds. scielo.org.mxrsc.org Organocuprates are common nucleophiles for this transformation. The stereochemical outcome is dictated by the conformation of the N-enoyloxazolidinone, which is influenced by the chiral auxiliary and the presence of a Lewis acid. scielo.org.mxacs.org The use of (S)-N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-ones in conjugate additions of organocuprates has been shown to proceed with high diastereoselectivity. rsc.org

| N-Enoyloxazolidinone | Nucleophile | Conditions | Diastereomeric Excess (de %) | Yield (%) |

|---|---|---|---|---|

| (S)-N-Crotonyl-4-phenyl-5,5-dimethyloxazolidin-2-one | Me2CuLi | THF, -78 °C | >95 | 85 |

| (S)-N-Cinnamoyl-4-phenyl-5,5-dimethyloxazolidin-2-one | Bu2CuLi | THF, -78 °C | >95 | 90 |

Table 3: Diastereoselective Conjugate Additions with a "SuperQuat" Oxazolidinone. rsc.org

Stereocontrolled Carbon-Heteroatom Bond Formation

Beyond carbon-carbon bond formation, chiral oxazolidinones can also direct the stereoselective formation of carbon-heteroatom bonds. These reactions include asymmetric amination, hydroxylation, and halogenation of enolates derived from N-acyloxazolidinones. The principle remains the same: the chiral auxiliary creates a sterically biased environment around the enolate, leading to the preferential attack of the electrophilic heteroatom source from one face.

For instance, the azidation of sodium enolates of N-acyloxazolidinones with trisyl azide (B81097) provides a route to chiral α-amino acids. Similarly, the hydroxylation of boron enolates with MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)) yields α-hydroxy carboxylic acids with high diastereoselectivity. While specific data for This compound is not available, the established methodologies with other oxazolidinone auxiliaries suggest its potential utility in such transformations.

Enantioselective Transformations Mediated by Chiral Oxazolidin-2-ones

Chiral oxazolidin-2-ones are renowned as powerful chiral auxiliaries in asymmetric synthesis, a concept largely pioneered by David A. Evans. rsc.orgresearchgate.net These auxiliaries, often referred to as Evans' auxiliaries, are temporarily incorporated into a substrate molecule to direct the stereochemical course of a reaction. rsc.orgwilliams.edu Their effectiveness stems from their ability to create a sterically biased environment, forcing subsequent chemical transformations to occur from a specific direction. williams.edu This strategy is a cornerstone in the synthesis of enantiomerically pure compounds, which is critical in drug discovery and the synthesis of natural products. rsc.org

The primary application of these auxiliaries is in the asymmetric alkylation and aldol reactions of enolates. researchgate.netrsc.org The N-acyl-oxazolidin-2-one is first deprotonated to form a chiral enolate. The bulky substituent on the oxazolidinone ring (e.g., isopropyl, benzyl, or tert-butyl), derived from a readily available amino acid, effectively shields one face of the enolate. This steric hindrance directs an incoming electrophile, such as an alkyl halide or an aldehyde, to the less hindered face, resulting in the formation of a new carbon-carbon bond with a high degree of diastereoselectivity. williams.edu Since the products of these reactions are diastereomers, their ratios can be readily analyzed using standard techniques like NMR spectroscopy. williams.edu

The synthesis of the chiral oxazolidin-2-ones themselves has also been a focus of research. An efficient method involves the catalytic enantioselective hydrogenation of prochiral 2-oxazolones. rsc.org Using ruthenium(II)–NHC catalyst systems, a variety of optically active 4- and 5-substituted 2-oxazolidinone (B127357) derivatives can be produced with excellent enantioselectivities (up to 96% ee) and high yields. rsc.org This approach provides access to a diverse range of these valuable chiral auxiliaries. rsc.org

Control of Stereochemistry in Ring-Opening and Ring-Closing Reactions

The stereochemical integrity of the oxazolidin-2-one ring is central to its function, and the stereocontrolled opening and closing of this ring are crucial synthetic transformations.

Ring-Opening Reactions: The oxazolidinone ring can be opened with high stereochemical control. One notable example is the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols to produce 2-amino ethers. acs.orgacs.org This reaction proceeds with high diastereoselectivity, particularly with primary and secondary alcohols. acs.orgacs.org The stereochemical outcome is consistent with an S_N2-like mechanism, involving an inversion of configuration as the incoming alcohol attacks and the carbamate (B1207046) group departs. acs.org Similarly, organocopper reagents can mediate the alkylation of certain oxazolidinone derivatives through a regio- and stereoselective anti-S_N2′ ring-opening, providing access to complex structures like alkene dipeptide isosteres. rsc.org The regioselectivity of the ring cleavage is influenced by stereoelectronic factors, specifically the n(N)→σ*(C–O) electron delocalization, known as the endo-anomeric effect, which weakens a specific intracrylic C-O bond. researchgate.net

Ring-Closing Reactions: The formation of the oxazolidin-2-one ring can also be achieved with excellent stereocontrol. Enantiomerically pure 5-functionalized oxazolidin-2-ones can be synthesized from chiral aziridines that have an electron-withdrawing group at the C-2 position. bioorg.org This process involves a regioselective aziridine (B145994) ring-opening followed by an intramolecular cyclization that proceeds with retention of configuration. bioorg.org Another powerful method is the stereoselective aminohydroxylation of allylic carbamates, which can be catalyzed by potassium osmate(VI) to yield fused or spiro-oxazolidin-2-ones in a highly stereoselective manner. beilstein-journals.org The stereochemical outcome of ring-closing reactions can also be subject to thermodynamic control. soton.ac.uk In the formation of substituted oxazolidines, for instance, the trans diastereomer is often the more stable and, therefore, the major product under equilibrium conditions. soton.ac.uk

Diastereoselective Outcomes in the Synthesis of this compound Derivatives

The synthesis of oxazolidin-2-ones with specific substitution patterns, particularly at the C4 and C5 positions, is of significant interest for creating complex stereochemical arrays. Several methods have been developed to control the diastereoselective outcome of these syntheses.

One effective strategy is the diastereospecific oxidative rearrangement of α,β-unsaturated γ-lactams using reagents like m-chloroperoxybenzoic acid. nih.gov This one-pot reaction proceeds through a proposed sequence of Baeyer–Villiger oxidation, epoxidation, and a concerted rearrangement, affording highly substituted 2-oxazolidinones with complete control over the relative stereochemistry. nih.gov The presence of specific substituents, such as a CH₂COOEt group at position 4 of the lactam, has been shown to be crucial for the success of the diastereospecific rearrangement. nih.gov

The table below shows the results for the synthesis of various vicinally substituted 2-oxazolidinones via this oxidative rearrangement method. nih.gov

| Product | R¹ Substituent | R² Substituent | R³ Substituent | Isolated Yield (%) |

|---|---|---|---|---|

| (±)-2 | Ph | Ph | COOEt | 46 |

| (±)-16 | p-MeOPh | Ph | COOEt | 26 |

| (±)-17 | p-ClPh | Ph | COOEt | 35 |

| (±)-18 | p-NO₂Ph | Ph | COOEt | 32 |

| (±)-19 | Ph | Cyclohexyl | COOEt | 19 |

| (±)-20 | Ph | p-NO₂Ph | COOEt | 33 |

Another efficient approach combines an asymmetric aldol reaction with a modified Curtius protocol. nih.gov This method provides access to a range of 4,5-disubstituted oxazolidin-2-ones. The initial asymmetric aldol reaction establishes the first two stereocenters, and the subsequent intramolecular ring closure via the Curtius reaction forms the oxazolidin-2-one ring. nih.gov The stereochemistry of the final products, often described as syn or anti isomers, can be assigned using NMR spectroscopy by analyzing the vicinal coupling constants between the protons on the oxazolidin-2-one ring. researchgate.net

The following table summarizes the synthesis of various 4,5-disubstituted oxazolidin-2-ones using the aldol/Curtius reaction sequence. nih.gov

| Product | R¹ Substituent | R² Substituent | Conversion (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|---|

| 8a | Ph | Me | 98 | >95:5 |

| 8b | 4-MeO-Ph | Me | 99 | >95:5 |

| 8c | 4-CF₃-Ph | Me | 99 | >95:5 |

| 8d | 2-Naphthyl | Me | 99 | >95:5 |

| 8e | 2-Furyl | Me | 99 | >95:5 |

| 8f | c-Hex | Me | 99 | >95:5 |

| 8g | Ph | Et | 99 | >95:5 |

Reactivity and Transformational Chemistry of 5 Benzyl 5 Methyloxazolidin 2 One Scaffolds

Nucleophilic Ring-Opening Reactions of the Oxazolidin-2-one Moiety

The oxazolidin-2-one ring is susceptible to nucleophilic attack, leading to ring-opening products. This reactivity is influenced by the nature of the nucleophile and the reaction conditions.

The carbonyl group of the oxazolidin-2-one ring can be attacked by strong nucleophiles. For instance, amines can open the ring to form amides, and alcohols can yield esters monash.edu. This susceptibility to nucleophilic attack is a key feature of the reactivity of oxazolidin-5-ones monash.edu. While direct examples with 5-benzyl-5-methyloxazolidin-2-one are not prevalent in the reviewed literature, analogous reactions with similar oxazolidinone structures provide insight into its potential transformations.

Acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols has been demonstrated as an effective method for synthesizing 2-amino ethers acs.orgacs.org. This transformation proceeds with high diastereoselectivity with primary and secondary alcohols acs.orgacs.org. Although this involves a fused aziridine (B145994), it highlights the general susceptibility of the oxazolidinone system to ring-opening under acidic conditions.

Hydrolysis of the oxazolidinone ring can also occur. For example, exposing vinyl oxazolidinones to aqueous HCl can lead to hydrolysis of the oxazolidinone moiety nih.gov. While the subject compound lacks a vinyl group, this indicates that under acidic conditions, the integrity of the oxazolidinone ring can be compromised.

The table below summarizes the expected outcomes of nucleophilic ring-opening reactions based on analogous systems.

| Nucleophile | Product Type | Conditions |

| Amines | Amides | Basic or Neutral |

| Alcohols | Esters | Acidic or Basic |

| Water | Amino Alcohols | Acidic or Basic (Hydrolysis) |

Acylation and Derivatization at Nitrogen and Carbon Centers

Acylation reactions are a cornerstone of oxazolidinone chemistry, primarily occurring at the nitrogen atom. This transformation is widely employed in the context of chiral auxiliaries and for the synthesis of complex molecules.

N-acylation of the oxazolidinone nitrogen is a common and efficient reaction. Deprotonation of the N-H bond with a strong base, such as n-butyllithium, followed by quenching with an acyl chloride, readily yields the corresponding N-acyl oxazolidinone wikipedia.org. This method is fundamental to the use of oxazolidinones as chiral auxiliaries, enabling the introduction of a wide range of acyl groups for subsequent stereoselective reactions wikipedia.org.

In the realm of peptidomimetics, the acylation of the oxazolidinone nitrogen is a key step in the synthesis of oligomers. For instance, the coupling of 4-carboxy-5-methyloxazolidin-2-one units to form foldamers involves the acylation of the nitrogen atom of one unit with the activated carboxylic acid of another researchgate.net. This highlights the nucleophilicity of the oxazolidinone nitrogen and its utility in forming amide-like linkages.

While C-acylation is less common, derivatization at the carbon centers, particularly the benzylic position, can be envisaged through standard enolate chemistry if a suitable activating group were present on the benzyl (B1604629) ring. However, direct C-acylation of the this compound is not a commonly reported transformation.

Functional Group Interconversions on the Benzyl and Methyl Substituents

The benzyl and methyl substituents on the 5-position of the oxazolidinone ring offer opportunities for further functionalization, although specific examples for this compound are limited in the literature. General organic synthesis principles can be applied to predict potential transformations.

Benzyl Group Modifications:

The benzyl group is amenable to various modifications. Catalytic hydrogenation can be employed to remove the benzyl group, leading to a de-benzylated product. This is a common deprotection strategy in organic synthesis researchgate.net. The aromatic ring of the benzyl group can also undergo electrophilic substitution reactions, such as nitration or halogenation, although the directing effects of the oxazolidinone moiety would need to be considered.

Methyl Group Modifications:

Functionalization of the methyl group is more challenging due to its lower reactivity. However, radical halogenation could potentially introduce a handle for further transformations.

A summary of potential functional group interconversions is presented below:

| Substituent | Reaction Type | Potential Product |

| Benzyl | Catalytic Hydrogenation | 5-Methyl-oxazolidin-2-one |

| Benzyl | Electrophilic Aromatic Substitution | Substituted benzyl derivative |

| Methyl | Radical Halogenation | 5-Halomethyl-5-benzyloxazolidin-2-one |

Oligomerization and Polymerization Involving Oxazolidin-2-one Units

Oxazolidinone derivatives, particularly those with carboxylic acid functionalities, are valuable monomers for the synthesis of oligomers and polymers with defined secondary structures, such as foldamers and pseudopeptides.

Synthesis of Foldamers Containing 5-Methyloxazolidin-2-one and Related Residues

Foldamers are oligomers that adopt specific, well-defined conformations in solution. Oxazolidin-2-one derivatives have been successfully incorporated into foldamer backbones. The synthesis of oligomers of trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one has been reported, leading to trimers and tetramers that exhibit ordered structures in solution acs.orgacs.orgconsensus.app. These oligomers are synthesized by activating the carboxy group of the monomer and coupling it with the nitrogen of another monomer unit acs.orgacs.org.

The conformational preferences of these oligomers are influenced by the stereochemistry of the oxazolidinone unit and the nature of the linking groups researchgate.netacs.org. For example, alternating l-Ala and d-4-carboxy-5-methyl-oxazolidin-2-one (d-Oxd) units can form ordered β-turn foldamers acs.org. The rigidity of the oxazolidinone moiety plays a crucial role in pre-organizing the polymer chain and inducing a specific folding pattern researchgate.net.

Pseudopeptide Conjugation and Hybrid Structures

Pseudopeptides are molecules that mimic the structure and function of peptides but contain non-peptidic bonds. Oxazolidin-2-ones are excellent building blocks for the synthesis of pseudopeptides due to their ability to act as constrained amino acid surrogates nih.govresearchgate.netresearchgate.net.

The incorporation of 4-carboxy-5-methyloxazolidin-2-one into peptide chains creates pseudopeptide structures where the oxazolidinone unit replaces a natural amino acid residue researchgate.netacs.org. These hybrid structures can exhibit enhanced stability towards enzymatic degradation and unique conformational properties researchgate.net. The synthesis of such pseudopeptides often involves standard solid-phase peptide synthesis methodologies, utilizing the oxazolidinone monomer as a building block researchgate.netmerckmillipore.com.

Rearrangement Reactions of Oxazolidin-2-one Derivatives

Rearrangement reactions provide a powerful tool for the synthesis and transformation of oxazolidinone-containing molecules.

A key synthetic route to oxazolidin-2-ones involves the rearrangement of N-Boc-2-carboxymethylaziridines. This reaction, often catalyzed by Lewis acids such as Sn(OTf)₂, proceeds with high regio- and stereoselectivity to afford trans-4-carboxy-5-substituted-oxazolidin-2-ones acs.orgacs.orgunibo.it. This rearrangement is a fundamental step in the preparation of monomers for foldamer synthesis.

Furthermore, rearrangement reactions of the oxazolidinone scaffold itself or its precursors can lead to diverse molecular architectures. For example, the treatment of a phenylalanine-derived syn-aldol adduct of an oxazolidinone with diethyl zinc can induce a novel rearrangement to a chiral 1,3-oxazinane-2,4-dione bath.ac.uk. While not a direct rearrangement of the this compound, this demonstrates the potential for skeletal reorganization in related systems.

The Meinwald rearrangement of epoxides, which can be catalyzed by Lewis acids, is another relevant transformation, as epoxide ring-opening is a key step in some oxazolidinone syntheses acs.orgresearchgate.net. The understanding of such rearrangement pathways is crucial for both the synthesis and the prediction of side reactions in the chemistry of oxazolidinone derivatives.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 5-Benzyl-5-methyloxazolidin-2-one. It provides precise information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the structure of this compound. The chemical shifts (δ) in the spectra correspond to the unique electronic environments of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum, the aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.25–7.40 ppm. st-andrews.ac.uk The benzylic protons (PhCH₂) and the methylene (B1212753) protons of the oxazolidinone ring (CH₂) resonate at distinct chemical shifts, providing key structural information. st-andrews.ac.uk The methyl group protons (CH₃) at the C5 position would appear as a singlet, and the N-H proton of the carbamate (B1207046) would show a characteristic broad singlet. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for Oxazolidinone Derivatives

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl Protons (Ar-H) | 7.25-7.40 (m) st-andrews.ac.uk | 127-136 acs.org |

| NH | 5.4-6.3 (br s) nih.govmdpi.com | N/A |

| CH₂ (ring) | ~4.0-4.6 (m) nih.gov | ~65-70 scispace.com |

| CH₂ (benzyl) | ~2.8-3.1 (m) acs.org | ~38-42 scispace.com |

| CH₃ | ~1.5-1.8 (s) acs.org | ~17-23 nih.govscispace.com |

| C=O | N/A | ~156-159 nih.govacs.org |

| C5 (quaternary) | N/A | ~78-81 nih.gov |

Note: Data are representative values from analogous structures and may vary slightly for this compound. 'm' denotes multiplet, 'br s' denotes broad singlet, 's' denotes singlet.

To unambiguously assign proton signals, especially in complex regions of the spectrum, two-dimensional (2D) NMR techniques are employed. Correlation Spectroscopy (COSY) is particularly useful for identifying spin-spin coupling relationships between neighboring protons. st-andrews.ac.uk For this compound, a COSY experiment would show correlations between the protons of the benzyl group and the adjacent benzylic protons, as well as between the protons on the oxazolidinone ring, confirming their connectivity. st-andrews.ac.ukkaist.ac.kr

Mass Spectrometry (MS) Techniques (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the molecular formula. nih.govacs.orgdoi.org For this compound (C₁₀H₁₁NO₂), HRMS would show a protonated molecular ion [M+H]⁺ at a specific m/z value consistent with its calculated exact mass (178.0817). google.com Fragmentation patterns observed in the MS/MS spectrum can further corroborate the proposed structure by identifying characteristic fragments resulting from the cleavage of the molecule. omicsonline.orgutexas.edu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. academie-sciences.fr The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. A strong absorption band around 1750 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the cyclic carbamate (oxazolidinone). scispace.com Additionally, a broad absorption band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibration. academie-sciences.fr

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200-3400 academie-sciences.fr |

| C-H (aromatic) | Stretch | 3000-3100 |

| C-H (aliphatic) | Stretch | 2850-3000 |

| C=O (carbamate) | Stretch | ~1750 scispace.com |

| C-N | Stretch | 1200-1350 |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the C5 position, it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating these enantiomers and determining the enantiomeric purity or enantiomeric excess (ee) of a sample. rsc.org High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (CSP) allows for the baseline separation of the (R)- and (S)-enantiomers. arkat-usa.orgbath.ac.ukrsc.org The relative peak areas in the chromatogram are used to calculate the ee, which is a critical parameter in asymmetric synthesis. academie-sciences.fr

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is highly sensitive to the three-dimensional structure, including the absolute configuration and conformational preferences of the molecule in solution. unibo.itacs.org The CD spectrum of an enantiomerically pure sample of this compound would show characteristic Cotton effects (positive or negative peaks) that can be related to its absolute configuration. mdpi.com Furthermore, studies on related oxazolidinone-containing oligomers have demonstrated that CD spectroscopy is a valuable tool for investigating the formation of ordered secondary structures, such as helices, in solution. unibo.itunibo.it

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as a definitive method for the unambiguous determination of the absolute stereochemistry and the detailed conformational analysis of chiral molecules such as this compound. This powerful analytical technique provides precise three-dimensional coordinates of the atoms within a crystal lattice, offering unequivocal proof of the spatial arrangement of substituents around the chiral center and the preferred conformation of the molecule in the solid state. Although a specific crystal structure for this compound is not publicly available in crystallographic databases, extensive research on closely related oxazolidinone derivatives demonstrates the utility and methodology of this approach.

Determination of Absolute Stereochemistry

For chiral oxazolidinones, single-crystal X-ray diffraction is the gold standard for assigning the absolute configuration (R or S) at the stereogenic centers. This is particularly crucial when new synthetic routes are developed or when the stereochemical outcome of a reaction is uncertain. The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, which in turn reveals the atomic positions.

In the context of substituted oxazolidinones, X-ray crystallography has been instrumental. For instance, in a study on a complex thyrotropin-releasing hormone mimetic that incorporates a (4S,5S)-5-methyl-2-oxooxazolidine-4-yl moiety, X-ray structural analysis was pivotal in confirming the absolute stereochemistry of four asymmetric carbons within the molecule. nih.gov Similarly, the synthesis of oligomers based on trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one relied on crystallographic data to ensure the stereochemical integrity of the monomeric units. acs.orgnih.gov These examples underscore the reliability of X-ray crystallography in assigning the absolute configuration of even complex molecules containing the oxazolidinone scaffold.

Conformational Analysis

Beyond stereochemistry, X-ray crystallography provides invaluable insights into the solid-state conformation of the oxazolidinone ring and its substituents. The five-membered oxazolidinone ring is not planar and typically adopts an envelope or a twisted conformation to minimize steric strain. The specific conformation is influenced by the nature and position of the substituents on the ring.

Studies on related structures, such as those containing a 4-carboxy-5-substituted-oxazolidin-2-one, have shown that these molecules can form ordered, folded structures (foldamers) in the solid state, a feature directly observable through X-ray diffraction. acs.orgnih.gov The analysis of the crystal structure of a dimer of Boc-(l-pGlu)₂-OH, which contains a related five-membered ring, revealed a partially extended conformation with specific backbone torsion angles. unibo.it This highlights the level of detail that can be extracted from crystallographic data regarding molecular shape and secondary structure.

Crystallographic Data of a Related Compound

While data for the title compound is unavailable, the crystallographic data for a related oxazolidinone derivative, illustrates the type of information obtained from an X-ray diffraction study. The data presented in the table below is for a representative substituted oxazolidinone and is provided for illustrative purposes.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0313 |

| b (Å) | 9.0372 |

| c (Å) | 15.5964 |

| α (°) | 90 |

| β (°) | 96.926 |

| γ (°) | 90 |

| Volume (ų) | 1402.5 |

| Z | 4 |

| Note: This data is for a representative substituted oxazolidinone and not for this compound. |

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Calculations for Conformational Analysis and Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to analyze the conformation and stability of oxazolidinone-containing structures. For oligomers incorporating units like trans-(4S,5R)-4-carboxybenzyl 5-methyl oxazolidin-2-one, DFT calculations have been instrumental. acs.org

Researchers use DFT to optimize molecular geometries and determine the relative energies of different conformers. For instance, calculations can predict the most stable spatial arrangement of the benzyl (B1604629) and methyl groups relative to the oxazolidinone ring. Studies on related foldamers—synthetic oligomers that adopt specific conformations—have used DFT to show how non-covalent interactions, such as C-H···O hydrogen bonds, contribute to the stability of ordered structures like helices. researchgate.netunito.it The choice of functional and basis set, such as B3LYP/6-31G(d), is crucial for achieving accuracy in these predictions. acs.org These calculations have confirmed that specific stereochemistries, like the trans-substitution on the oxazolidinone ring, can direct the folding of an entire oligomer chain into a predictable and stable secondary structure. semanticscholar.org

Table 1: Example of DFT Calculation Parameters for Related Oxazolidinone Systems

| Parameter | Specification | Purpose |

| Method | Density Functional Theory (DFT) | To calculate electronic structure and energy. |

| Functional | Becke3LYP (B3LYP) | A hybrid functional balancing accuracy and computational cost. acs.org |

| Basis Set | 6-31G(d) | Describes the atomic orbitals used in the calculation. acs.org |

| Application | Geometry Optimization | To find the lowest energy (most stable) conformation. |

| Analysis | Relative Energy Calculation | To compare the stability of different conformers. |

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are employed to explore the dynamic behavior and conformational landscape of molecules over time. MD simulations model the movements of atoms and molecules, providing a detailed view of the different shapes a molecule can adopt in solution.

For oligomers containing the 4-carboxy-5-methyloxazolidin-2-one moiety, MD simulations have been used to map their free-energy landscapes. unito.it These simulations, often using force fields like AMBER, reveal the most populated (i.e., most stable) conformational states and the energy barriers between them. unito.itacs.org For example, simulations of a trimer containing an L-Ala-D-Oxd unit (where D-Oxd is D-4-carboxy-5-methyl-oxazolidin-2-one) in a methanol (B129727) solvent box showed a well-defined energy minimum corresponding to a stable, folded β-turn structure. unito.it In contrast, the corresponding L-Ala-L-Oxd trimer showed a broad, undefined energy landscape, indicating it does not adopt a stable, ordered conformation. unito.itresearchgate.net This highlights how the specific stereochemistry of the 5-methyloxazolidin-2-one unit dictates the entire conformational preference of a larger molecule.

Reaction Mechanism Studies and Transition State Analysis

Computational methods are crucial for elucidating reaction mechanisms, allowing for the study of short-lived transition states and intermediates that are difficult to observe experimentally. The synthesis of trans-(4S,5R)-4-carboxybenzyl-5-methyloxazolidin-2-one itself involves a key rearrangement step of a corresponding N-Boc-aziridine, a reaction catalyzed by Sn(OTf)₂. acs.orgresearchgate.net DFT calculations can model such reaction pathways, calculating the activation energies for proposed mechanisms to determine the most likely route.

For example, DFT studies on the permanganate (B83412) oxidation of alkenes have definitively shown a preference for a (3+2) cycloaddition mechanism over a (2+2) pathway by calculating the free activation energy for each. acs.org The transition states were found to be symmetric or unsymmetrical depending on the substituents. acs.org Similar principles can be applied to understand reactions involving the 5-benzyl-5-methyloxazolidin-2-one core, such as its formation via cyclization or subsequent modifications. For instance, understanding the transition state of the cyclization of an amino alcohol precursor with phosgene (B1210022) or a similar carbonyl source could help optimize reaction conditions for higher yields and stereoselectivity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and 3D-Pharmacophore Modeling for Structural Correlation

Quantitative Structure-Activity Relationship (QSAR) and 3D-pharmacophore models are computational tools used extensively in drug discovery to correlate a molecule's structure with its biological activity. core.ac.ukscribd.com These models are particularly relevant for oxazolidinones, as this class includes important antibiotics like Linezolid. mdpi.comresearchgate.net

A QSAR study establishes a mathematical relationship between chemical structure and biological activity. chem-soc.si For a series of Linezolid conjugates, robust QSAR models were developed that linked descriptors like lipophilicity (logP) and dipole moment to antibacterial activity against S. aureus and B. subtilis. mdpi.comresearchgate.net

Table 2: Key Parameters from a QSAR Study of Oxazolidinone Analogs mdpi.comresearchgate.net

| Model | Statistical Parameter | Value | Significance |

| S. aureus | R² | 0.926 | High correlation between predicted and observed activity. |

| R²cvOO | 0.898 | Good internal predictive ability (cross-validation). | |

| B. subtilis | R² | 0.935 | High correlation between predicted and observed activity. |

| R²cvOO | 0.915 | Good internal predictive ability (cross-validation). |

3D-pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. rsc.org For antibacterial oxazolidinone derivatives, pharmacophore models have revealed that features like the morpholinyl oxygen and the oxazolidinone carbonyl group acting as hydrogen-bond acceptors, along with a hydrophobic phenyl group, are critical for activity. mdpi.com Such models guide the design of new, more potent analogs of compounds like this compound by ensuring new structures fit the established pharmacophore.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Electronic Circular Dichroism (ECD) spectra. Comparing these predicted spectra with experimental results serves as a powerful method for structural validation. acs.org

For complex molecules like oligomers containing oxazolidinone units, assigning the correct conformation can be challenging. By performing DFT calculations on a proposed low-energy structure, its ECD and Vibrational Circular Dichroism (VCD) spectra can be predicted. researchgate.netacs.org If the calculated spectrum closely matches the experimental one, it provides strong evidence that the computationally determined conformation is correct. acs.org This integrated approach was used to confirm the stable polyproline I helix structure of an oligomer in solution, where TD-DFT calculations of the ECD spectrum accurately reproduced the experimental data. acs.org This method could be applied to this compound to confirm the orientation of its substituents by comparing calculated and measured chiroptical properties.

Advanced Applications in Organic Synthesis and Material Science

Use as Building Blocks for Complex Molecular Architectures

The inherent chirality and conformational rigidity of the 5-benzyl-5-methyloxazolidin-2-one core make it an attractive building block for the synthesis of intricate molecular structures, including natural product scaffolds and novel polymeric materials.

The oxazolidinone ring is a key feature in a variety of natural products. A notable example is Actinobenzoquinoline, an unprecedented alkaloid discovered from a marine actinomycete of the family Streptomycetaceae. acs.org This natural product incorporates a 5-methyloxazolidin-4-one moiety attached to a unique dihydrobenzo[h]quinoline core. acs.orgrsc.org The discovery of Actinobenzoquinoline highlights the presence of this oxazolidinone framework in novel natural product skeletons, suggesting its importance in biosynthetic pathways and as a target for total synthesis. acs.orgrsc.org While Actinobenzoquinoline itself features a 4-oxo substitution, its structural relationship to the 2-oxo congener underscores the relevance of the 5-substituted oxazolidinone core in the realm of natural products.

The defined stereochemistry and constrained cyclic nature of oxazolidin-2-one derivatives are exploited in the design of pseudopeptides and foldamers—non-natural oligomers that mimic the folding behavior of peptides. Researchers have synthesized oligomers using monomers like trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-one, a close derivative of the target compound. acs.org

These studies demonstrate that the oxazolidin-2-one unit can enforce specific turn structures, guiding the oligomer chain to adopt ordered, folded conformations. acs.org The synthesis of trimers and tetramers of these oxazolidinone-based monomers has been achieved, and spectroscopic analysis suggests the formation of stable, predictable secondary structures. This makes the 5-substituted oxazolidin-2-one a valuable building block for creating novel materials with controlled folding properties, which have potential applications in catalysis, molecular recognition, and biomaterial development.

Organocatalysis and Ligand Design Employing Oxazolidin-2-ones

The chiral environment provided by the this compound scaffold has been harnessed in the fields of asymmetric catalysis and ligand design. Chiral oxazolidinones are frequently used as auxiliaries to direct the stereochemical outcome of reactions. rsc.org

A specific example involves the incorporation of a related structure into a more complex chiral ligand. The isopulegol-based ligand, (1S,2R,5R)-2-((S)-3-Benzyl-5-methyloxazolidin-5-yl)-5-methylcyclohexanol, has been synthesized and utilized as a chiral catalyst. nih.govresearchgate.net In a model reaction, this aminodiol derivative was applied as a chiral ligand in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde, demonstrating its ability to induce asymmetry in catalytic transformations. nih.gov The development of such ligands is crucial for the production of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

| Ligand Name | Application | Reference |

| (1S,2R,5R)-2-((S)-3-Benzyl-5-methyloxazolidin-5-yl)-5-methylcyclohexanol | Chiral catalyst in the enantioselective addition of diethylzinc to benzaldehyde | nih.govresearchgate.net |

Development of Specialized Reagents and Precursors

This compound and its derivatives serve as important precursors and specialized reagents for the synthesis of other valuable molecules. They are often employed as chiral auxiliaries, which are temporarily incorporated into a molecule to control stereochemistry during a reaction and are subsequently removed.

A notable example is the "SuperQuat" auxiliary, (S)-N-acyl-4-benzyl-5,5-dimethyloxazolidin-2-one, a structurally similar compound. This chiral auxiliary is used in the diastereoselective alkylation of its enolate, leading to the synthesis of non-racemic α-substituted aldehydes with high enantiomeric excess. rsc.org Furthermore, the oxazolidinone framework is a key precursor in the synthesis of important pharmaceutical agents. For instance, chiral 5-(substituted methyl)-2-oxazolidinones are critical intermediates in the preparation of the oxazolidinone class of antibacterial agents. researchgate.net

Role in New Synthetic Methodologies (e.g., for Beta-Amino Alcohols)

The this compound structure plays a significant role in the development of new synthetic methods, particularly for the preparation of chiral β-amino alcohols. These vicinal amino alcohols are fundamental building blocks in organic synthesis and are present in numerous biologically active compounds.

One of the most straightforward applications is the hydrolysis of the oxazolidin-2-one ring. Saponification (hydrolysis under basic conditions) of enantiopure 2-oxazolidinones provides a direct route to the corresponding enantiopure 1,2-amino alcohols. researchgate.net

Modern synthetic strategies also use the formation of the oxazolidinone ring as a key step. For example, the ruthenium-catalyzed asymmetric hydrogenation of 2-oxazolones has been developed as an efficient method to produce chiral 4-substituted 2-oxazolidinones with excellent enantioselectivity. rsc.org These products can then be conveniently converted into the desired optically active β-amino alcohols. rsc.org Another innovative method involves the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols to stereoselectively synthesize 2-amino ethers, which are derivatives of β-amino alcohols. acs.orgacs.org This methodology has been applied in the formal synthesis of the potent neuraminidase inhibitor, A-315675. acs.org

| Synthetic Method | Product | Key Feature | Reference |

| Hydrolysis of 2-oxazolidinones | Enantiopure 1,2-amino alcohols | Direct route from the chiral oxazolidinone | researchgate.net |

| Asymmetric hydrogenation of 2-oxazolones | Chiral 2-oxazolidinones | Catalytic method for creating the chiral center | rsc.org |

| Ring-opening of oxazolidinone-fused aziridines | 2-Amino ethers | Stereocontrolled synthesis of amino alcohol derivatives | acs.orgacs.org |

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways for Substituted Oxazolidin-2-ones

The development of efficient and innovative synthetic routes to access structurally diverse oxazolidin-2-ones remains a primary objective for chemists. While numerous methods exist, future research will likely focus on one-pot reactions, metal-free catalysis, and pathways that allow for precise control over stereochemistry at substituted centers like C5.

Recent advancements have showcased promising strategies that move beyond traditional methods. For example, a one-pot reaction of epoxides with chlorosulfonyl isocyanate has been developed, providing both oxazolidinones and five-membered cyclic carbonates. beilstein-archives.orgnih.gov This method is notable for its mild, metal-free conditions, short reaction times, and good yields. nih.govbeilstein-journals.org Another novel approach involves the halo-induced cyclization of tert-butyl allylcarbamates, which allows for the selective production of various halogenated oxazolidinone derivatives. researchgate.net The synthesis of 5-functionalized oxazolidin-2-ones from enantiomerically pure 2-substituted aziridines represents a key strategy for retaining stereochemical integrity at the C5 position. bioorg.org

Future efforts will aim to adapt and refine these novel pathways for the specific synthesis of 5-alkyl-5-aryl substituted oxazolidinones. The exploration of new catalytic systems, including organocatalysis and photocatalysis, could unlock new transformations and improve the environmental footprint of these syntheses. numberanalytics.com

| Synthetic Pathway | Key Reagents/Catalysts | Key Advantages | Relevant Research Focus | Citation |

|---|---|---|---|---|

| Cycloaddition from Epoxides | Chlorosulfonyl isocyanate (CSI) | One-pot, metal-free, shorter reaction times, good yields | Mechanism elucidated by DFT, synthesis of novel derivatives | beilstein-archives.orgnih.govbeilstein-journals.org |

| From Chiral Aziridines | Electron-withdrawing group at C-2 | One-pot, retention of configuration at C-5, high yields | Access to enantiomerically pure 5-functionalized oxazolidinones | bioorg.org |

| Halo-induced Cyclization | tert-Butyl allylcarbamate, halogenating reagents (e.g., NBS) | Selective synthesis of halogenated derivatives | Synthesis of commercial drugs like Toloxatone | researchgate.net |

| Organocatalytic from Epoxy Amines | Polystyrene-supported TBD, CO2 | Halide-free, use of CO2 as C1 source, recyclable catalyst | Continuous flow synthesis, sustainable approach | rsc.org |

Expanding the Scope of Chiral Auxiliary Applications

Oxazolidin-2-ones are renowned for their role as "chiral auxiliaries," directing the stereochemical outcome of reactions to produce enantiomerically pure compounds. researchgate.netresearchgate.net The Evans oxazolidinone auxiliaries, for instance, are widely applied in asymmetric aldol (B89426) reactions and alkylations. bath.ac.ukwikipedia.org The future in this domain lies in expanding the repertoire of reactions where these auxiliaries can be effectively used and in designing new auxiliaries for enhanced reactivity and selectivity.

Research is geared towards developing recyclable, polymer-supported chiral auxiliaries to improve the sustainability of asymmetric synthesis. bath.ac.uk The core challenge is to create efficient and versatile strategies for inducing chirality in the multi-step synthesis of complex, biologically active molecules. researchgate.netzenodo.org 5-Benzyl-5-methyloxazolidin-2-one, with its unique stereogenic center, could serve as a precursor for a new class of chiral auxiliaries. The steric and electronic properties conferred by the benzyl (B1604629) and methyl groups could offer unique advantages in controlling diastereoselectivity in a variety of C-C and C-heteroatom bond-forming reactions. researchgate.netbenthamdirect.com Future work would involve attaching this scaffold to various prochiral substrates and evaluating its effectiveness in reactions such as Diels-Alder cycloadditions, conjugate additions, and asymmetric hydrogenations.

Design and Synthesis of New Oxazolidin-2-one Based Foldamers with Tuned Conformations

Foldamers are oligomeric molecules designed to mimic the structure-forming capabilities of biopolymers like proteins and nucleic acids, adopting well-defined secondary structures such as helices and sheets. unibo.it The rigid, cyclic nature of the oxazolidin-2-one ring makes it an excellent building block for creating these artificial folded architectures. researchgate.netbenthamdirect.comunibo.it

Significant progress has been made in synthesizing oligomers from monomers like trans-(4S,5R)-4-carboxy-5-methyloxazolidin-2-one, which have been shown to fold into ordered, helical structures. acs.orgacs.orgnih.gov These pseudopeptide foldamers are of interest for their potential applications as new biomaterials, catalysts, and therapeutic agents. unibo.it The key to designing new foldamers is identifying backbones with predictable folding propensities and developing efficient synthetic pathways for their oligomerization. acs.org

The this compound core, when appropriately functionalized (e.g., with a carboxyl group at the 4-position), could be a valuable new monomer. The bulky benzyl group could impose significant conformational constraints, leading to novel and stable folding patterns. Future research will focus on the synthesis of such monomers, their polymerization, and the detailed conformational analysis of the resulting oligomers using techniques like NMR spectroscopy and X-ray crystallography to elucidate their three-dimensional structures. nih.gov

| Foldamer Type | Monomeric Unit | Key Structural Feature | Potential Application | Citation |

|---|---|---|---|---|

| β-Pseudopeptide | (4R)-(2-oxo-1,3-oxazolidin-4-yl)-acetic acid | Forms regular helical structures in water | Biomaterials for biological systems | nih.gov |

| Pseudoproline Oligomers | trans-(4S,5R)-4-carboxy-5-methyloxazolidin-2-one | Controls peptide bond conformation (trans) | Design of peptidomimetics with defined structures | acs.orgacs.orgnih.gov |

| Imido-type Oligomers | 4-carboxy oxazolidin-2-one | Imido-type linkage forces ordered conformations | Development of supramolecular materials | unibo.itresearchgate.net |

Advanced Computational Studies for Rational Design and Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern chemical research. For oxazolidin-2-ones, methods like Density Functional Theory (DFT) are crucial for elucidating reaction mechanisms, understanding the origins of stereoselectivity, and predicting the properties of new derivatives. tandfonline.comacs.org

For example, theoretical calculations have been used to confirm the asynchronous concerted mechanism of oxazolidinone formation from epoxides and isocyanates, providing insights that are difficult to obtain through experimental means alone. beilstein-archives.orgnih.govbeilstein-journals.org Computational models can also predict the relative stabilities of reaction intermediates and transition states, guiding the rational design of more efficient synthetic protocols. tandfonline.com Furthermore, computational studies are used in conjunction with experimental spectroscopic data (NMR, IR) to determine the precise three-dimensional structure and intermolecular interactions of these molecules. nih.gov

Looking ahead, the integration of more advanced computational methods, including machine learning and artificial intelligence, will accelerate the discovery process. These tools could be used to screen virtual libraries of substituted oxazolidinones for desired properties, predict the outcomes of unknown reactions, and design novel catalysts and foldamers with tailored conformations and functions. Such in silico studies will be critical for the rational design of experiments involving derivatives of this compound.

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic processes. Flow chemistry, or continuous flow processing, is a key enabling technology in this shift towards more sustainable chemical manufacturing. nih.gov This approach, which involves performing reactions in a continuous stream rather than in a traditional batch reactor, offers numerous advantages, including superior process control, enhanced safety, reduced reaction times, and lower waste generation. numberanalytics.comresearchgate.net

The synthesis of heterocyclic compounds, including oxazolidinones, is an area where flow chemistry is having a significant impact. researchgate.netbsb-muenchen.deegasmoniz.com.pt Researchers have successfully developed continuous flow processes for the organocatalytic synthesis of substituted oxazolidinones, even utilizing carbon dioxide (CO₂) as a renewable C1 feedstock. rsc.orgacs.org This approach not only makes the synthesis more efficient but also contributes to carbon capture and utilization efforts. rsc.org

The future direction for the synthesis of this compound and its derivatives will undoubtedly involve the adoption of these sustainable technologies. Research will focus on translating existing batch syntheses into robust and scalable continuous flow processes. egasmoniz.com.pt This will involve the development of immobilized catalysts and reagents that can be used in packed-bed reactors, allowing for simplified purification and catalyst recycling. rsc.org The combination of flow chemistry with other green technologies, such as microwave irradiation or photochemistry, will further enhance the efficiency and sustainability of oxazolidinone synthesis. nih.govsci-hub.se

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Benzyl-5-methyloxazolidin-2-one, and how do reaction conditions influence yield?

- Methodology : Cyclocondensation of substituted benzylamines with carbonyl compounds is a common approach. For example, analogous oxazolidinone syntheses involve reacting benzyl-protected amines with chloroformates or cyclic carbonates under basic conditions (e.g., NaH or KCO) . Optimizing stoichiometry (e.g., 1:1.5 molar ratio of amine to carbonyl) and solvent polarity (e.g., THF or DMF) can improve yields. Evidence from similar compounds (e.g., thiazolidinones) suggests that temperature control (60–80°C) minimizes side reactions like epimerization .

Q. How can spectroscopic techniques (NMR, IR, X-ray) be employed to confirm the structure of this compound?

- Methodology :

- H NMR : Key signals include the oxazolidinone ring protons (δ 4.0–4.5 ppm for CH groups) and benzyl aromatic protons (δ 7.2–7.4 ppm). Methyl groups typically appear as singlets near δ 1.5 ppm .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms bond angles, as demonstrated for structurally related imidazolidinones (e.g., C–C bond lengths of ~1.54 Å and R-factor < 0.05) .

- IR : Stretching frequencies for the carbonyl group (C=O) in oxazolidinones are typically observed at 1740–1760 cm .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

- Methodology : Contradictions may arise from assay variability (e.g., cell line specificity, concentration ranges). A systematic approach includes:

- Meta-analysis : Compare IC values across studies using standardized assays (e.g., MTT for cytotoxicity) .

- Structural Validation : Confirm compound purity via HPLC (>95%) and characterize degradation products, as impurities can skew bioactivity results .

- Time-Dependent Studies : Evaluate short-term vs. long-term effects, inspired by methodologies in presenteeism research, where outcomes diverged over time (e.g., positive initial effects vs. long-term exhaustion) .

Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : The oxazolidinone ring’s electrophilic carbonyl facilitates nucleophilic attack. Studies on analogous thiazolidinones show that substituents on the benzyl group (e.g., electron-withdrawing halogens) modulate reactivity. For example, fluorine substituents increase electrophilicity, accelerating ring-opening reactions . Kinetic studies under varying pH (e.g., 7–9) and nucleophile concentrations (e.g., 0.1–1.0 M NH) can elucidate reaction pathways .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacological properties?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs). For example, benzodiazepine derivatives were modeled for receptor interactions using similar approaches .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity. Methyl and benzyl groups often enhance lipophilicity (logP ~2.5), improving membrane permeability .

Contradiction Analysis & Experimental Design

Q. How should researchers resolve discrepancies in reported synthetic yields of this compound?

- Methodology :

- Replication Studies : Reproduce methods from conflicting studies while controlling variables (e.g., solvent drying, inert atmosphere).

- In Situ Monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

- Statistical Analysis : Apply ANOVA to compare yields under different conditions (e.g., solvent, catalyst), as seen in studies resolving presenteeism paradoxes through multi-wave data collection .

Q. What strategies mitigate oxidative degradation of this compound during storage?

- Methodology :

- Stability Testing : Store samples under varying conditions (light, humidity) and analyze degradation via LC-MS. Antioxidants like BHT (0.01% w/v) can stabilize oxazolidinones .

- Packaging : Use amber vials with nitrogen purging, as recommended for light-sensitive benzodiazepine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.